molecular formula C26H25N3O3 B2535681 N-((1-isonicotinoylpiperidin-4-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 1396800-85-3

N-((1-isonicotinoylpiperidin-4-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No.: B2535681
CAS No.: 1396800-85-3
M. Wt: 427.504
InChI Key: ARLNPLRUJZSLQY-UHFFFAOYSA-N
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Description

    Reactants: Piperidine-substituted xanthene, Isonicotinoyl chloride

    Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane)

    Product: N-((1-isonicotinoylpiperidin-4-yl)methyl)-9H-xanthene-9-carboxamide

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-isonicotinoylpiperidin-4-yl)methyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the xanthene core. The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions. The resulting xanthene derivative is then subjected to further functionalization to introduce the piperidine and isonicotinoyl groups.

  • Step 1: Synthesis of Xanthene Core

      Reactants: Resorcinol, Phthalic anhydride

      Conditions: Acidic medium (e.g., sulfuric acid), heat

      Product: Xanthene derivative

Chemical Reactions Analysis

Types of Reactions

N-((1-isonicotinoylpiperidin-4-yl)methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its chemical properties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide or potassium carbonate).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various alkyl or acyl groups.

Scientific Research Applications

N-((1-isonicotinoylpiperidin-4-yl)methyl)-9H-xanthene-9-carboxamide has several scientific research applications, including:

    Fluorescent Probes: Due to its xanthene core, the compound can be used as a fluorescent probe in biological imaging and diagnostic assays.

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Chemical Sensors: The compound can be used in the development of chemical sensors for detecting various analytes.

    Material Science: The compound’s fluorescent properties can be utilized in the development of advanced materials with specific optical properties.

Mechanism of Action

The mechanism of action of N-((1-isonicotinoylpiperidin-4-yl)methyl)-9H-xanthene-9-carboxamide depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to various biological effects. The xanthene core may also play a role in the compound’s mechanism of action by providing a fluorescent signal that can be used to track its distribution and activity.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: Another xanthene derivative widely used as a fluorescent probe.

    Rhodamine: A xanthene-based dye with applications in fluorescence microscopy and flow cytometry.

    Eosin: A xanthene dye used in histology for staining tissues.

Uniqueness

N-((1-isonicotinoylpiperidin-4-yl)methyl)-9H-xanthene-9-carboxamide is unique due to the presence of the piperidine and isonicotinoyl groups, which can confer specific chemical and biological properties not found in other xanthene derivatives. These groups may enhance the compound’s binding affinity to certain molecular targets or improve its solubility and stability in various environments.

Properties

IUPAC Name

N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3/c30-25(24-20-5-1-3-7-22(20)32-23-8-4-2-6-21(23)24)28-17-18-11-15-29(16-12-18)26(31)19-9-13-27-14-10-19/h1-10,13-14,18,24H,11-12,15-17H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLNPLRUJZSLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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